N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Description
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is a phenoxy acetamide derivative characterized by:
- 2-Fluorophenyl group: A halogenated aromatic ring that enhances lipophilicity and metabolic stability.
- Phenoxy linkage: A flexible ether bridge connecting the acetamide core to the hydrazinecarbonyl-substituted phenyl ring.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-6-2-3-7-12(11)18-14(20)9-22-13-8-4-1-5-10(13)15(21)19-17/h1-8H,9,17H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQERNKMYWQEQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide typically involves the following steps:
Formation of 2-(hydrazinecarbonyl)phenol: This intermediate can be synthesized by reacting 2-nitrophenol with hydrazine hydrate under reflux conditions.
Coupling Reaction: The intermediate 2-(hydrazinecarbonyl)phenol is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Azocarbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H14FN3O3
- IUPAC Name : N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
- CAS Number : 554404-41-0
- Molecular Weight : 303.29 g/mol
The presence of the fluorine atom in the phenyl group significantly influences the compound's reactivity and biological activity. Fluorine can enhance metabolic stability and improve binding affinity to biological targets.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of 2-(hydrazinecarbonyl)phenol :
- Reaction of 2-nitrophenol with hydrazine hydrate under reflux conditions.
- Coupling Reaction :
- The intermediate is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
These methods ensure high yield and purity, which are crucial for subsequent biological testing.
Medicinal Chemistry
This compound is used as a building block in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at various diseases.
Case Study Example :
- A study explored the compound's potential as an inhibitor for specific enzymes involved in cancer pathways. The findings indicated significant modulation of enzyme activity, suggesting its therapeutic potential .
Materials Science
In materials science, this compound can be utilized to develop novel materials with unique properties. Its chemical structure allows for incorporation into polymers or coatings that exhibit enhanced durability or specific functional characteristics.
Research Findings :
- Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Biological Studies
The compound serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions. It can facilitate understanding of complex biological processes by providing insights into enzyme mechanisms.
Biological Activity Insights :
- Investigations have shown that this compound can interact with specific protein targets, influencing their activity and potentially leading to novel therapeutic strategies .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenoxy Acetamide Derivatives with Halogen Substituents
Halogenation (e.g., fluorine, chlorine, bromine) is a common strategy to modulate bioactivity. Key examples include:
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d)
- Structure: Features a 2-fluorophenoxy group and a thiadiazole-pyridine hybrid.
- Activity : Demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil .
- Comparison : The 2-fluorophenyl group in both 7d and the target compound may enhance cellular uptake or target binding.
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide
- Structure: Contains a 2-fluorophenoxy group linked to an indene ring.
Key Insight : Fluorine substitution improves pharmacokinetic properties and target affinity in multiple analogs.
Analogs with Hydrazine-Related Functional Groups
The hydrazinecarbonyl group distinguishes the target compound from other derivatives:
2-(4-Bromo-3-methylphenoxy)acetohydrazide (2)
- Structure : Contains a hydrazide (-NHNH₂) group and bromo substituent.
- Activity: Exhibited antimicrobial activity against S. aureus and E. coli after conversion to Schiff bases and thiazolidinones .
- Comparison : The hydrazinecarbonyl group in the target compound may offer similar hydrogen-bonding interactions for enzyme inhibition.
(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (73)
- Structure : Combines a fluorophenyl group with a thiazolidinedione ring.
- Activity : Showed anti-inflammatory activity comparable to indomethacin .
Key Insight : Hydrazine-derived groups (e.g., hydrazide, hydrazinecarbonyl) enhance bioactivity through polar interactions with biological targets.
Analogs with Heterocyclic Modifications
Heterocycles like thiadiazoles or triazoles are frequently incorporated to improve target specificity:
Indole-carbohydrazide-linked phenoxy-triazole-N-phenylacetamide derivatives (11d–11g)
Mechanistic and Pharmacological Implications
- Fluorine Effects : The 2-fluorophenyl group enhances membrane permeability and metabolic stability, as seen in compound 7d .
- Hydrazinecarbonyl Role : This group may mimic enzyme substrates (e.g., in α-glucosidase or protease inhibition), similar to hydrazide derivatives in antimicrobial agents .
- Heterocyclic Additions : Thiadiazole or triazole rings improve target specificity but may increase synthetic complexity compared to the simpler hydrazinecarbonyl design.
Biological Activity
N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Formula : C15H14FN3O3
IUPAC Name : this compound
CAS Number : 554404-41-0
The presence of the fluorine atom in the phenyl group significantly influences the compound's chemical properties, potentially enhancing its biological activity by modifying its interaction with biological targets.
Synthetic Routes
The synthesis typically involves:
- Formation of 2-(hydrazinecarbonyl)phenol : This is achieved by reacting 2-nitrophenol with hydrazine hydrate under reflux conditions.
- Coupling Reaction : The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
These methods ensure high yield and purity, which are crucial for subsequent biological testing.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities. The specific mechanism can vary based on the target enzyme or receptor involved. For instance, it may act as an inhibitor or modulator, influencing pathways relevant to disease states.
Antifungal and Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antifungal and antimicrobial activities. For example, derivatives with similar hydrazinecarbonyl moieties have shown effectiveness against various fungal strains .
Inhibition Studies
A notable study highlighted that a related compound, N-phenylacetamide, displayed potent inhibition against α-l-fucosidases, with IC50 values as low as 0.0079 μM for human lysosomal enzymes. This suggests that modifications in the phenyl group can enhance selectivity and potency .
Case Studies
-
Study on Enzyme Inhibition : A structure-activity relationship (SAR) analysis revealed that introducing a fluorine atom on the phenyl ring significantly increased inhibition potency against α-l-fucosidases compared to non-fluorinated analogs.
This data underscores the importance of fluorination in enhancing biological activity .
Compound IC50 (μM) N-phenylacetamide derivative 0.0079 Non-fluorinated analog Higher - Antimalarial Activity : Another study explored hydrazone derivatives and their antimalarial properties, where certain compounds showed promising results in inhibiting Plasmodium falciparum growth in vitro and improving survival rates in infected mice models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
